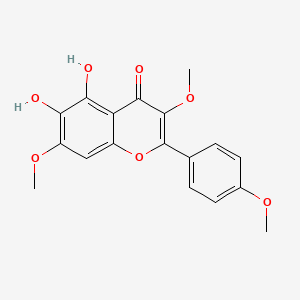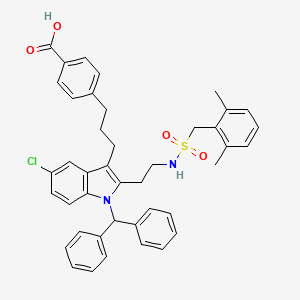
WAY-196025
Overview
Description
WAY-196025 is a small molecule inhibitor developed by Pfizer. It is known for its potent and selective inhibition of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme involved in the release of arachidonic acid from cellular phospholipids. This compound has been studied for its potential therapeutic applications in inflammatory diseases due to its ability to inhibit the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-196025 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with a ketone under acidic conditions.
Substitution Reactions: The indole core undergoes various substitution reactions to introduce functional groups such as sulfonamides and benzoic acid derivatives.
Final Coupling: The final step involves coupling the substituted indole with a benzoic acid derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
WAY-196025 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the indole core.
Substitution: Substitution reactions are used to introduce different functional groups onto the indole core and benzoic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions include various substituted indoles and benzoic acid derivatives, which can be further modified to enhance the compound’s potency and selectivity .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of cPLA2α and its effects on the arachidonic acid cascade.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as asthma, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
Mechanism of Action
WAY-196025 exerts its effects by selectively inhibiting cPLA2α, the enzyme responsible for the release of arachidonic acid from cellular phospholipids. This inhibition prevents the formation of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes, thereby reducing inflammation. The compound binds to the active site of cPLA2α, blocking its enzymatic activity and preventing the downstream inflammatory cascade .
Comparison with Similar Compounds
WAY-196025 is compared with other cPLA2α inhibitors such as efipladib and other benzhydrylindole-substituted benzoic acid derivatives. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique due to its high selectivity for cPLA2α and its ability to inhibit the enzyme at low concentrations .
List of Similar Compounds
Efipladib: Another potent cPLA2α inhibitor with similar applications in inflammatory diseases.
Benzhydrylindole-substituted Benzoic Acid Derivatives: A class of compounds with varying degrees of potency and selectivity for cPLA2α
Properties
Molecular Formula |
C42H41ClN2O4S |
|---|---|
Molecular Weight |
705.3 g/mol |
IUPAC Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(2,6-dimethylphenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C42H41ClN2O4S/c1-29-11-9-12-30(2)38(29)28-50(48,49)44-26-25-40-36(18-10-13-31-19-21-34(22-20-31)42(46)47)37-27-35(43)23-24-39(37)45(40)41(32-14-5-3-6-15-32)33-16-7-4-8-17-33/h3-9,11-12,14-17,19-24,27,41,44H,10,13,18,25-26,28H2,1-2H3,(H,46,47) |
InChI Key |
YOFBEFNLUYVWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS(=O)(=O)NCCC2=C(C3=C(N2C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC(=C3)Cl)CCCC6=CC=C(C=C6)C(=O)O |
Synonyms |
4-(3-(5-chloro-2-(2-(((2,6-dimethylbenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid WAY 196025 WAY-196025 WAY196025 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
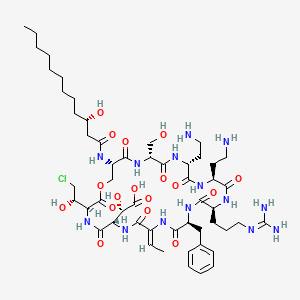
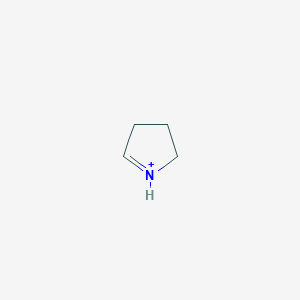

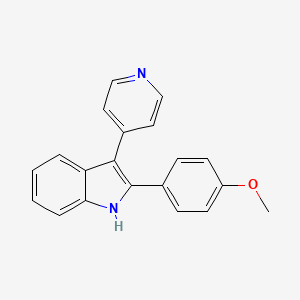
![(3Z)-3-[[4-(3-methylbut-2-enoxy)phenyl]methylidene]-6-methylsulfanylpiperazine-2,5-dione](/img/structure/B1245465.png)
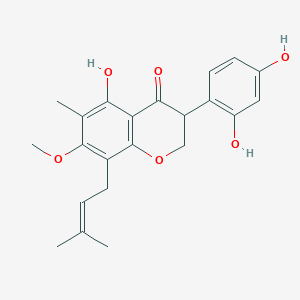
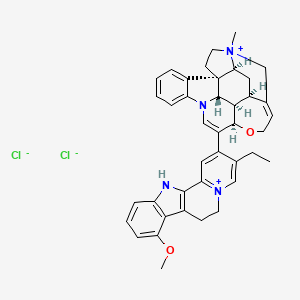
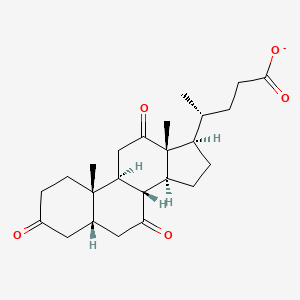
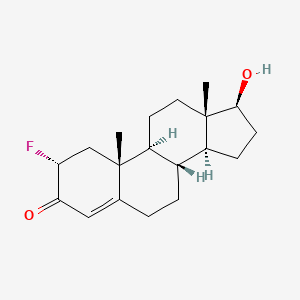
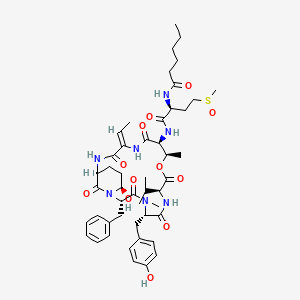
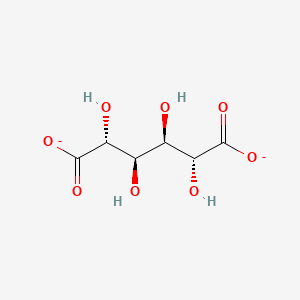
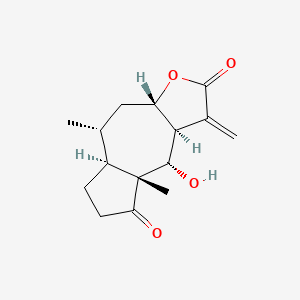
![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)
